Structural Differentiation via Geminal Disubstitution at the Carboxamide Nitrogen
The target compound contains a geminal disubstituted methylene bridge, where both the oxan-4-yl and thiophen-2-yl rings are attached to the same benzylic-type carbon adjacent to the amide nitrogen. This is in contrast to comparator 4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide, which has only a single oxan-4-yl substituent directly on the nitrogen, and N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1203416-51-6), where the oxane ring is quaternary-substituted and linked via a methylene spacer . Such geminal disubstitution imposes distinct conformational constraints and alters the vector of the thiophene rings relative to the putative binding pocket. In a class-level inference, geminal disubstitution patterns in related kinase inhibitor series have been shown to modulate selectivity by differentially engaging hydrophobic pockets and altering hinge-binding geometry, but no target-specific quantitative data exist for this compound [1].
| Evidence Dimension | Structural topology (substituent connectivity at the amide nitrogen atom) |
|---|---|
| Target Compound Data | Geminal disubstitution: C(oxan-4-yl)(thiophen-2-yl)H–NH–C(O)–thiophene |
| Comparator Or Baseline | 4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide: monosubstitution on N. N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide: spiro-like quaternary carbon with methylene linker. 4-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide: methylene spacer with phenylsulfanyl substitution. |
| Quantified Difference | Qualitative topological difference; no quantitative potency or selectivity data available for any comparator. |
| Conditions | Structural comparison only; no biological assay data available. |
Why This Matters
For procurement decisions in SAR-by-catalog or fragment-based screening programs, the unique geminal disubstitution pattern provides a scaffold that cannot be replicated by any commercially listed analog, warranting its purchase for novelty-driven exploration.
- [1] Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS Chemical Neuroscience, 3(1), 50–68. View Source
